Parvaquone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631611. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4042-30-2 |

|---|---|

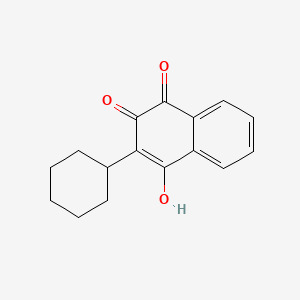

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

3-cyclohexyl-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C16H16O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h4-5,8-10,17H,1-3,6-7H2 |

InChI Key |

XBGHCDVBZZNDBY-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Canonical SMILES |

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Other CAS No. |

4042-30-2 |

Pictograms |

Irritant |

Synonyms |

2-hydroxy-3-cyclohexyl-1,4-naphthoquinone 993 C 993-C 993C parvaquone Wellcome 993C |

Origin of Product |

United States |

Foundational & Exploratory

Parvaquone's Mechanism of Action Against Theileria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parvaquone, a hydroxynaphthoquinone, is a critical therapeutic agent in the control of theileriosis, a tick-borne protozoan disease of livestock caused by parasites of the genus Theileria. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions within the parasite, the resultant physiological effects, and the mechanisms underlying the development of drug resistance. Through a detailed examination of experimental data and methodologies, this document provides a comprehensive resource for researchers engaged in antiparasitic drug discovery and development. The primary mode of action is the inhibition of the parasite's mitochondrial electron transport chain, a vital pathway for energy production.

Core Mechanism of Action: Targeting the Mitochondrial Electron Transport Chain

This compound and its more potent analogue, buthis compound, function as ubiquinone analogues. Their primary target within the Theileria parasite is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. Specifically, this compound competitively inhibits the binding of the natural substrate, ubiquinone, at the Q_o (quinone outer binding) site of cytochrome b , a key protein subunit of Complex III.[1]

This binding event disrupts the flow of electrons through the respiratory chain, leading to a cascade of detrimental effects for the parasite:

-

Inhibition of Electron Transport: By blocking the cytochrome bc1 complex, this compound effectively halts the transfer of electrons from ubiquinol to cytochrome c.

-

Collapse of the Mitochondrial Membrane Potential: The disruption of the electron transport chain prevents the pumping of protons across the inner mitochondrial membrane, leading to a rapid dissipation of the mitochondrial membrane potential (ΔΨm).

-

Inhibition of ATP Synthesis: The mitochondrial membrane potential is the primary driving force for ATP synthesis by ATP synthase. The collapse of this potential directly inhibits the production of ATP, depriving the parasite of its main energy currency.

This targeted disruption of cellular respiration is the cornerstone of this compound's potent antitheilerial activity, ultimately leading to parasite death.

Quantitative Data on this compound Efficacy

The efficacy of this compound and its analogue buthis compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Efficacy of Naphthoquinones against Theileria spp.

| Compound | Theileria Species | Assay | IC50 / EC50 | Reference |

| This compound | T. parva | In vitro culture | 0.006 mg/L (1.3 x 10⁻⁸ M) | [1] |

| Buthis compound | T. parva | In vitro culture | 0.0003 mg/L (10⁻⁹ M) | [1] |

| Buthis compound | T. annulata | MTT Assay | 0.33 - 1.79 ng/mL (sensitive isolates) | [2] |

Table 2: In Vivo Efficacy of this compound and Buthis compound in Cattle

| Compound | Theileria Species | Dosage | Recovery Rate | Reference |

| This compound | T. annulata | 10 or 20 mg/kg (up to 3 doses) | 60.7% | [3] |

| Buthis compound | T. annulata | 2.5 mg/kg (up to 3 doses) | 88.7% | [3] |

| This compound | T. parva | Not specified | 88% | [4] |

| Buthis compound | T. parva | Not specified | 90% | [4] |

| This compound | T. annulata | 20 mg/kg (single or split dose) | 50-75% | [5] |

| This compound | T. annulata (naturally infected) | 20 mg/kg | 95.6% (43/45 recovered) | [6] |

| This compound | T. parva | 20 mg/kg | 100% (in early-stage treatment) | [7] |

| Buthis compound | T. parva | 2.5 mg/kg | 100% (in early-stage treatment) | [8] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Drug Susceptibility Testing: MTT Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against Theileria-infected cells. The assay measures the metabolic activity of viable cells.

Materials:

-

Theileria-infected lymphoblastoid cell line

-

Complete RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Theileria-infected lymphocytes into a 96-well plate at a density of approximately 2 x 10^4 cells/well in 100 µL of complete medium.

-

Drug Dilution: Prepare serial dilutions of this compound in complete medium.

-

Drug Addition: Add 100 µL of the drug dilutions to the respective wells. Include a drug-free control (vehicle only) and a positive control (a known effective drug like buthis compound).

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Analysis of Drug Resistance: Cytochrome b Gene Sequencing

This protocol is used to identify mutations in the Theileria cytochrome b gene that may confer resistance to this compound.

Materials:

-

Theileria-infected blood or cultured cells (sensitive and resistant isolates)

-

DNA extraction kit (e.g., QIAamp DNA Mini Kit)

-

PCR primers specific for the Theileria cytochrome b gene

-

Taq DNA polymerase and PCR buffer

-

dNTPs

-

Thermocycler

-

Agarose gel electrophoresis equipment

-

Gel extraction kit

-

DNA sequencing service or equipment

Procedure:

-

DNA Extraction: Extract genomic DNA from Theileria-infected samples using a commercial DNA extraction kit according to the manufacturer's instructions.

-

PCR Amplification:

-

Set up a PCR reaction containing the extracted DNA, specific primers for the cytochrome b gene, Taq polymerase, dNTPs, and PCR buffer.

-

Use the following typical cycling conditions: initial denaturation at 94°C for 5 minutes, followed by 30-35 cycles of denaturation at 94°C for 1 minute, annealing at 54-60°C for 1 minute, and extension at 72°C for 1 minute, with a final extension at 72°C for 10 minutes.

-

-

Verification of Amplification: Run the PCR products on a 1% agarose gel to confirm the amplification of the correct size fragment.

-

Purification of PCR Product: Excise the DNA band from the agarose gel and purify it using a gel extraction kit.

-

DNA Sequencing: Send the purified PCR product for Sanger sequencing.

-

Sequence Analysis: Align the obtained sequences with the wild-type Theileria cytochrome b gene sequence to identify any nucleotide substitutions that result in amino acid changes, particularly in the Q_o binding region.

Measurement of Mitochondrial Membrane Potential: JC-1 Assay

This protocol describes the use of the fluorescent probe JC-1 to measure changes in the mitochondrial membrane potential in Theileria-infected cells following treatment with this compound. JC-1 aggregates in mitochondria with high membrane potential (red fluorescence), while it remains as monomers in the cytoplasm of cells with low membrane potential (green fluorescence).

Materials:

-

Theileria-infected cells

-

This compound

-

JC-1 staining solution

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Flow cytometer or fluorescence microscope

-

PBS (phosphate-buffered saline)

Procedure:

-

Cell Treatment: Treat Theileria-infected cells with various concentrations of this compound for a defined period. Include an untreated control and a positive control treated with FCCP.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them with PBS.

-

JC-1 Staining: Resuspend the cells in media containing the JC-1 staining solution and incubate at 37°C for 15-30 minutes in the dark.

-

Washing: Wash the cells with PBS to remove excess JC-1.

-

Analysis:

-

Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the green (FITC) and red (PE) channels. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic or treated cells will show diffuse green fluorescence.

-

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in this compound's mechanism of action and its investigation.

Caption: this compound's primary mechanism of action.

Caption: Workflow for MTT-based drug susceptibility assay.

Caption: Workflow for cytochrome b resistance analysis.

Mechanisms of Resistance

The emergence of this compound-resistant Theileria strains poses a significant challenge to disease control. The primary mechanism of resistance is the acquisition of point mutations in the parasite's cytochrome b gene (cyt b) . These mutations typically occur in or near the Q_o drug-binding pocket, reducing the binding affinity of this compound and other hydroxynaphthoquinones. This decreased affinity allows the parasite's electron transport chain to function even in the presence of the drug, albeit sometimes with a fitness cost to the parasite.

Several specific mutations in the Theileria annulata cyt b gene have been associated with buthis compound resistance, providing a molecular basis for monitoring the spread of resistant strains in the field.

Conclusion

This compound exerts its potent antitheilerial effect through a well-defined mechanism of action: the targeted inhibition of the cytochrome bc1 complex in the parasite's mitochondrial electron transport chain. This leads to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis, ultimately resulting in parasite death. Understanding this core mechanism, along with the molecular basis of drug resistance, is paramount for the development of novel therapeutic strategies and for the effective management of theileriosis in livestock. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers dedicated to combating this economically important disease.

References

- 1. Buthis compound, the new antitheilerial: a review of its efficacy and safety [openknowledge.fao.org]

- 2. In vivo assessment of buthis compound resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemotherapeutic value of this compound and buthis compound against Theileria annulata infection of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Treatment of Theileria annulata infection in calves with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of this compound in the treatment of naturally occurring theileriosis in cattle in Iraq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment of East Coast fever: a comparison of this compound and buthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment of experimentally induced Theileria annulata infection in cross-bred calves with buthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Parvaquone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvaquone, a hydroxynaphthoquinone derivative, is a critical antiprotozoal agent used in veterinary medicine for the treatment of theileriosis in cattle. This guide provides a comprehensive overview of its chemical properties, established and modern synthetic routes, and its mechanism of action. Detailed experimental protocols, quantitative data on synthesis, and visualizations of the synthetic pathway and mechanism of action are presented to support further research and development in this area.

Chemical Structure and Properties

This compound, with the IUPAC name 2-Cyclohexyl-3-hydroxy-1,4-naphthalenedione, is a yellow crystalline solid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Registry Number | 4042-30-2 | [1] |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| Appearance | Bright yellow needles | [1] |

| Melting Point | 135-136 °C | [1] |

| IUPAC Name | 2-Cyclohexyl-3-hydroxy-1,4-naphthalenedione | [1] |

Synthesis of this compound

The synthesis of this compound has evolved since its initial preparation. Several methods have been developed to improve yield, reduce cost, and enhance scalability.

Classical Synthesis (Fieser Method)

The original synthesis of this compound was reported by L. F. Fieser in 1948.[1] This method involves the radical alkylation of 2-hydroxy-1,4-naphthoquinone (lawsone) using a diacyl peroxide.[2]

Modern Synthetic Routes

More recent approaches have focused on improving the efficiency and cost-effectiveness of this compound synthesis. One notable method utilizes the readily available and less expensive 2,3-dichloro-1,4-naphthoquinone as the starting material, which leads to higher purity and is more suitable for large-scale production. Another effective route involves the cyclohexylation of 1-naphthol to form the key intermediate 2-cyclohexyl-1-naphthol, which is then converted to this compound through oxidation and epoxidation followed by isomerization, achieving a significant overall yield.[3] Researchers have also explored single and two-step processes with milder reaction conditions to enhance atom economy and simplify the manufacturing process.[4][5]

A summary of different synthetic approaches is presented in the table below:

| Starting Material(s) | Key Steps | Overall Yield (%) | Reference |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) and Diacyl Peroxide | Radical Alkylation | Not specified in abstract | [2] |

| 1-Naphthol and Cyclohexene | Cyclohexylation, Oxidation, Epoxidation, Isomerization | 33.8 | [3] |

| Diisopropylsquarate and Cyclohexylmagnesium chloride | Addition, Rearrangement, Cyclization, Deprotection | 26 | [6][7] |

| 2,3-dichloro-1,4-naphthoquinone | Not detailed in abstract | Higher purity and scalability | [1] |

Experimental Protocols

Synthesis of this compound via Cyclohexylation of 1-Naphthol

This protocol is based on the effective route for the synthesis of this compound using commercially available starting materials.[3]

Step 1: Synthesis of 2-cyclohexyl-1-naphthol

-

To a solution of 1-naphthol in a suitable solvent, add a cyclohexylating agent (e.g., cyclohexene) in the presence of an acid catalyst.

-

Heat the reaction mixture under reflux for a specified period.

-

After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-cyclohexyl-1-naphthol.

Step 2: Synthesis of this compound

-

Dissolve the 2-cyclohexyl-1-naphthol obtained in the previous step in an appropriate solvent.

-

Subject the solution to an oxidation reaction using a suitable oxidizing agent.

-

The resulting intermediate is then treated to induce epoxidation followed by isomerization to yield this compound.

-

The final product is isolated and purified by recrystallization to afford bright yellow needles.

In Vitro Buthis compound Susceptibility Testing using MTT Assay

This protocol is adapted from methods used to assess the efficacy of hydroxynaphthoquinones against Theileria-infected cells.[8]

-

Cell Seeding: Seed Theileria-infected lymphoblastoid cells in a 96-well microtiter plate at a density of 2 x 10⁴ cells/well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Drug Dilution and Addition: Prepare serial dilutions of this compound in the complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a drug-free control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Mechanism of Action

This compound exerts its antiprotozoal effect by targeting the parasite's mitochondrial electron transport chain.[9] Specifically, it acts as an inhibitor of the cytochrome bc₁ complex (Complex III) by binding to the Qₒ quinone-binding site of cytochrome b.[9] This binding event disrupts the transfer of electrons, thereby inhibiting ATP synthesis and ultimately leading to the death of the parasite. While the primary mechanism is well-established, there is evidence to suggest that related compounds like buthis compound may have secondary targets, such as inhibiting parasite-secreted enzymes that manipulate host cell signaling pathways.[10]

Visualizations

Synthetic Pathway of this compound

Caption: A simplified workflow for the synthesis of this compound.

Mechanism of Action of this compound

Caption: this compound's primary mechanism of action.

References

- 1. Scalable synthesis of 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone. [wisdomlib.org]

- 2. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple and effective route for synthesis of this compound, an antiprotozoal drug - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Discovery and Development of Parvaquone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvaquone, a hydroxynaphthoquinone derivative, marked a significant milestone in the chemotherapy of theileriosis, a tick-borne protozoal disease of cattle, particularly East Coast fever caused by Theileria parva. This technical guide provides an in-depth overview of the discovery, historical development, and key scientific data related to this compound. It details the seminal synthesis and efficacy studies, outlines the experimental protocols employed, and visually represents its mechanism of action and developmental workflow. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in antiparasitic drug discovery and development.

Introduction

Theileriosis, particularly East Coast fever (ECF), has historically posed a significant threat to cattle populations in Eastern, Central, and Southern Africa, leading to substantial economic losses. The causative agent, Theileria parva, is transmitted by the tick Rhipicephalus appendiculatus and induces a severe, often fatal, lymphoproliferative disease. Prior to the advent of effective chemotherapeutic agents, control measures were largely limited to acaricide application to manage the tick vector. The discovery of this compound in the late 1970s and its subsequent development in the early 1980s by scientists at the Wellcome Research Laboratories in the UK represented a breakthrough in the treatment of this devastating disease. This compound, chemically known as 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone, emerged from a dedicated screening program of naphthoquinones, a class of compounds with known antimalarial properties.

Historical Development

The journey to identify an effective treatment for theileriosis involved the screening of numerous compounds. The promising results with menoctone, another hydroxynaphthoquinone, spurred further investigation into this class of molecules. This research effort at Wellcome Research Laboratories led to the identification of compound "993C," which would later be given the generic name this compound. Early publications by researchers such as N. McHardy, A.T. Hudson, and P. Boehm in the early 1980s detailed the potent in vitro and in vivo activity of this compound against Theileria parva. These seminal studies established this compound as the first truly effective drug for the treatment of ECF, paving the way for its commercialization as Clexon®.

Historical Timeline of this compound's Development

Caption: A timeline illustrating the key milestones in the discovery and development of this compound.

Synthesis of this compound

Several synthetic routes for this compound (2-cyclohexyl-3-hydroxy-1,4-naphthoquinone) have been reported. One of the early and notable methods involves the radical-induced coupling of 2-hydroxy-1,4-naphthoquinone (lawsone) with a cyclohexyl radical source. A scalable synthesis has also been developed using 2,3-dichloro-1,4-naphthoquinone as a starting material, which is a more commercially viable approach.

Generalized Synthetic Workflow

Caption: A simplified workflow for a common synthetic route to this compound.

Mechanism of Action

This compound exerts its antiprotozoal effect by selectively inhibiting the parasite's mitochondrial electron transport chain. It acts as a ubiquinone analogue, competitively inhibiting the cytochrome bc1 complex (Complex III). This disruption of electron flow leads to the collapse of the mitochondrial membrane potential, thereby halting ATP synthesis and ultimately causing the death of the parasite. The selectivity of this compound is attributed to the structural differences between the parasite's and the host's cytochrome bc1 complex.

Signaling Pathway: Inhibition of Mitochondrial Electron Transport

Caption: this compound's mechanism of action via inhibition of Complex III in the parasite's mitochondrial electron transport chain.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from early research.

Table 1: In Vitro Efficacy of this compound against Theileria parva

| Compound | EC50 (mg/L) | EC50 (Molar) |

| This compound (993C) | 0.006 | 1.3 x 10⁻⁸ M |

| Buthis compound (BW720C) | 0.0003 | 10⁻⁹ M |

Data sourced from McHardy et al. (1985). EC50 represents the concentration required to inhibit 50% of the parasite growth in vitro.

Table 2: In Vivo Efficacy of this compound in Cattle with East Coast Fever

| Treatment | Dosage | Number of Cattle | Cure Rate (%) | Reference |

| This compound | 20 mg/kg (single dose) | 14 | 100% | McHardy et al. (1983) |

| This compound | 10 mg/kg (two doses) | 5 | 100% | McHardy et al. (1983) |

| Untreated Control | - | 25 | 12% (survival) | McHardy et al. (1983) |

| This compound | 20 mg/kg | 50 | 88% | Muraguri et al. (1999)[1] |

Table 3: Pharmacokinetic Parameters of this compound in Cattle

| Parameter | Value |

| Dose | 20 mg/kg (intramuscular) |

| Cmax (Maximum Plasma Concentration) | 6.36 ± 0.58 µg/mL |

| Tmax (Time to Cmax) | 0.84 ± 0.08 h |

| t½ (Elimination Half-life) | 11.12 ± 1.63 h |

Data sourced from Kinabo and Bogan (1988).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound.

In Vitro Efficacy Assay

-

Cell Culture: Theileria parva (Muguga strain)-infected bovine lymphoblastoid cell lines were maintained in RPMI-1640 medium supplemented with 10-20% fetal bovine serum, 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Drug Preparation: this compound was dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution, which was then serially diluted in the culture medium to achieve the desired final concentrations.

-

Assay Procedure:

-

Infected lymphoblastoid cells were seeded into 96-well microtiter plates at a density of approximately 1 x 10⁵ cells/mL.

-

Varying concentrations of this compound were added to the wells.

-

The plates were incubated for 48-72 hours.

-

The percentage of parasitized cells was determined by microscopic examination of Giemsa-stained cytocentrifuge smears. At least 500 cells were counted per sample.

-

The EC50 value was calculated as the concentration of the drug that reduced the proportion of parasitized cells by 50% compared to untreated controls.

-

In Vivo Efficacy Study in Cattle

-

Animal Model: Friesian or Boran cattle, confirmed to be serologically negative for Theileria parva, were used.

-

Infection Protocol:

-

A stabilate of Theileria parva sporozoites was prepared from the salivary glands of infected Rhipicephalus appendiculatus ticks.

-

Cattle were infected by subcutaneous injection of the stabilate in the parotid region.

-

-

Treatment Regimen:

-

Clinical signs of East Coast fever (e.g., pyrexia, lymph node swelling) were monitored daily.

-

When a rectal temperature of ≥39.5°C was recorded and schizonts were detected in lymph node biopsy smears, treatment was initiated.

-

This compound was administered intramuscularly at the specified dosage.

-

-

Efficacy Assessment:

-

Clinical Monitoring: Rectal temperature, respiratory rate, and general demeanor were recorded daily.

-

Parasitological Examination: Lymph node biopsy smears and peripheral blood smears were prepared daily and stained with Giemsa to determine the presence and abundance of schizonts and piroplasms, respectively.

-

Outcome: A "cure" was defined as the resolution of clinical signs and the absence of detectable parasites in smears.

-

Conclusion

The discovery and development of this compound by Wellcome Research Laboratories was a pivotal moment in veterinary medicine, providing the first effective chemotherapy for East Coast fever. The systematic screening of naphthoquinones, coupled with rigorous in vitro and in vivo testing, established its potent and selective activity against Theileria parva. Its mechanism of action, the targeted inhibition of the parasite's mitochondrial electron transport chain, has since become a well-understood paradigm for antiparasitic drug action. While the development of its more potent successor, buthis compound, has in many cases superseded its use, the story of this compound remains a compelling case study in rational drug discovery and a cornerstone in the ongoing effort to control theileriosis. This technical guide serves to consolidate the key scientific knowledge surrounding this important therapeutic agent for the benefit of the research community.

References

Pharmacological Profile of Parvaquone in Cattle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parvaquone is a hydroxynaphthoquinone derivative with potent antiprotozoal activity, primarily used in cattle for the treatment of theileriosis, commonly known as East Coast fever, caused by Theileria parva, and tropical theileriosis caused by Theileria annulata. This technical guide provides a comprehensive overview of the pharmacological profile of this compound in cattle, including its mechanism of action, pharmacokinetics, pharmacodynamics, efficacy, and safety. The information is intended for researchers, scientists, and professionals involved in drug development. This compound acts by inhibiting the mitochondrial electron transport chain of the parasite, leading to its death. It is administered by intramuscular injection and has demonstrated high cure rates in clinical and experimental settings. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound, like other hydroxynaphthoquinones such as buthis compound, exerts its antiprotozoal effect by disrupting the parasite's cellular respiration process. The primary target is the mitochondrial electron transport chain, a critical pathway for energy generation in the parasite.

This compound specifically inhibits the function of the cytochrome bc1 complex (Complex III) by binding to the Q_o site of cytochrome b. This binding competitively inhibits the oxidation of ubiquinol, thereby blocking the transfer of electrons to cytochrome c. The disruption of the electron transport chain leads to the collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately, the death of the parasite.

Pharmacokinetics in Cattle

The pharmacokinetic profile of this compound in cattle has been characterized following intramuscular administration. The drug is rapidly absorbed from the injection site, reaching peak plasma concentrations relatively quickly. Its elimination half-life is shorter than that of the second-generation hydroxynaphthoquinone, buthis compound.

Table 1: Pharmacokinetic Parameters of this compound in Cattle

| Parameter | Value | Reference |

| Dosage | 20 mg/kg body weight | [1][2] |

| Route of Administration | Intramuscular (IM) | [1][2] |

| Maximum Plasma Concentration (Cmax) | 6.36 ± 0.58 µg/mL | [1][2] |

| Time to Cmax (Tmax) | 0.84 ± 0.08 hours | [1][2] |

| Terminal Elimination Half-life (t1/2) | 11.12 ± 1.63 hours | [1][2] |

Metabolism and Excretion

The metabolism of this compound in cattle is understood to primarily involve hydroxylation. The main metabolic pathway is the hydroxylation of the cyclohexyl ring at the 4-position, which results in metabolites that are less active than the parent compound.[3][4][5] The liver is considered the primary site of metabolism.[5] The major routes for the excretion of this compound and its metabolites in cattle have not been fully characterized.[5]

Pharmacodynamics and Efficacy

This compound is effective against both the schizont and piroplasm stages of Theileria species.[6] Its efficacy is dependent on the stage of the disease at the time of treatment, with earlier intervention leading to better outcomes.

Table 2: Efficacy of this compound in Treating Theileriosis in Cattle

| Theileria Species | Dosage Regimen | Number of Cattle | Cure Rate (%) | Reference |

| T. parva (natural infection) | Not specified | 50 | 88 | [7] |

| T. parva (natural infection) | Not specified | 30 | 80 | [8] |

| T. annulata (experimental & natural) | 10 or 20 mg/kg (up to 3 doses) | 86 | 60.7 | [9] |

| T. annulata (natural infection) | 20 mg/kg (single or double dose) | 45 | 95.6 | [10] |

A bioassay has shown that after an intramuscular injection of 20 mg/kg in cattle, the serum concentration of this compound remains above the in vitro EC50 (the concentration required to reduce the proportion of cells containing schizonts by 50%) against T. parva for approximately 48 hours.[11]

Experimental Protocols

In Vivo Efficacy Assessment

A common experimental design to evaluate the in vivo efficacy of this compound involves the following steps:

References

- 1. This compound and buthis compound: HPLC analysis and comparative pharmacokinetics in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transient efficacy of buthis compound against the US isolate of Theileria orientalis Ikeda genotype in sub-clinically infected cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to buthis compound | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to buthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of East Coast fever: a comparison of this compound and buthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative studies of the efficacy of this compound and this compound-plus-frusemide in the treatment of Theileria parva infection (East Coast fever) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemotherapeutic value of this compound and buthis compound against Theileria annulata infection of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of this compound in the treatment of naturally occurring theileriosis in cattle in Iraq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

In Vitro Activity of Parvaquone Against Apicomplexan Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvaquone, a hydroxynaphthoquinone, is a key antiprotozoal agent effective against several apicomplexan parasites. This technical guide provides a comprehensive overview of the in vitro activity of this compound and its closely related analogue, buthis compound, against clinically significant parasites of the phylum Apicomplexa, including Theileria, Babesia, Plasmodium, and Cryptosporidium. The document details the inhibitory concentrations, experimental methodologies for assessing drug susceptibility, and the underlying mechanism of action of these compounds.

Quantitative In Vitro Efficacy

The in vitro activity of this compound and buthis compound is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%. The following tables summarize the available data for various apicomplexan parasites.

Table 1: In Vitro Activity of this compound and Buthis compound against Theileria spp.

| Parasite Species | Drug | IC50 | Cell Line | Assay Method |

| Theileria parva | Buthis compound | ~10 nM | Theileria-infected bovine macrophage cell lines | Not Specified |

| Theileria annulata | Buthis compound | Not Specified | Theileria-infected bovine macrophage cell lines | Not Specified |

Note: Buthis compound is reported to be approximately 20 times more active in vitro against Theileria parva than this compound[1].

Table 2: In Vitro Activity of Buthis compound against Babesia spp.

| Parasite Species | Drug | IC50 | Starting Parasitemia | Assay Method |

| Babesia bovis | Buthis compound | 50.01 nM | 1% | Microscopic examination |

| Babesia bovis | Buthis compound | 77.06 nM | 2% | Microscopic examination |

| Babesia bigemina | Buthis compound | 27.25 nM | 2% | Microscopic examination |

| Babesia bigemina | Buthis compound | 44.66 nM | 2% | Microscopic examination |

Table 3: In Vitro Activity of Related Hydroxynaphthoquinones against Plasmodium falciparum

| Parasite Strain | Drug | IC50 | Assay Method |

| L-3 (chloroquine-susceptible) | Atovaquone | 0.978 nM | Isotopic, semimicro, drug susceptibility test |

| L-16 (chloroquine-susceptible) | Atovaquone | 0.680 nM | Isotopic, semimicro, drug susceptibility test |

| FCM 29 (multidrug-resistant) | Atovaquone | 1.76 nM | Isotopic, semimicro, drug susceptibility test |

| Chloroquine-susceptible isolates (n=35) | Atovaquone | 0.889 nM | Isotopic, semimicro, drug susceptibility test |

| Chloroquine-resistant isolates (n=26) | Atovaquone | 0.906 nM | Isotopic, semimicro, drug susceptibility test |

Table 4: In Vitro Activity of Buthis compound against other Apicomplexa

| Parasite Species | Drug | IC50 | Cell Line |

| Neospora caninum | Buthis compound | 4.9 nM | Human foreskin fibroblasts |

Note: While there are indications of anticryptosporidial activity for hydroxynaphthoquinones, specific IC50 or EC50 values for this compound against Cryptosporidium parvum were not found in the reviewed literature.

Experimental Protocols

In Vitro Culture of Apicomplexan Parasites

a) Theileria spp. (Schizont-infected Lymphocytes)

Theileria schizont-infected bovine leukocyte cell lines are central to in vitro studies.

-

Cell Lines: Establish and maintain bovine leukocyte cell lines infected with Theileria parva or Theileria annulata.

-

Culture Medium: Use RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For some applications, serum-free media can be adapted.

-

Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage the cells every 2-3 days by diluting them in fresh medium to maintain a cell density of approximately 1-2 x 10^5 cells/mL.

b) Babesia spp. (Intraerythrocytic Stages)

In vitro cultivation of Babesia relies on a microaerophilous stationary phase (MASP) system.

-

Erythrocytes: Use bovine erythrocytes for B. bovis and B. bigemina. Wash the erythrocytes three times in a suitable buffer (e.g., VYM) to remove the buffy coat.

-

Culture Medium: Employ Medium 199 or RPMI-1640 supplemented with 40% bovine serum. The medium should also contain antibiotics and antimycotics.

-

Culture Conditions: Incubate the culture in a low oxygen environment (2-5% O2, 5-7% CO2, and 90-93% N2) at 37°C.

-

Initiation and Maintenance: Initiate cultures with infected erythrocytes at a starting parasitemia of 0.1-1%. Monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears. Subculture by diluting with fresh erythrocytes and medium.

c) Plasmodium falciparum (Intraerythrocytic Stages)

Continuous in vitro culture of P. falciparum is well-established.

-

Erythrocytes: Use human erythrocytes (type O+) washed three times in RPMI-1640 medium.

-

Culture Medium: Utilize RPMI-1640 medium supplemented with 10% human serum or 0.5% Albumax I, 25 mM HEPES, and 25 mM sodium bicarbonate.

-

Culture Conditions: Maintain the culture in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Synchronization and Maintenance: Synchronize parasite stages using methods like sorbitol lysis to obtain a majority of ring-stage parasites for assays. Maintain the culture by providing fresh erythrocytes and medium.

d) Cryptosporidium parvum (Intestinal Epithelial Stages)

Cryptosporidium is cultured in monolayers of host cells.

-

Host Cells: Use human ileocecal adenocarcinoma cells (HCT-8) or other suitable epithelial cell lines. Grow the cells to confluence in 96-well plates.

-

Oocyst Preparation: Surface sterilize C. parvum oocysts with bleach and then wash them. Induce excystation to release sporozoites.

-

Infection: Inoculate the confluent host cell monolayers with the excysted sporozoites.

-

Culture Medium: Use RPMI-1640 or DMEM supplemented with serum and antibiotics.

-

Culture Conditions: Incubate at 37°C in a 5% CO2 atmosphere.

In Vitro Drug Susceptibility Assays

a) General Workflow

A generalized workflow for in vitro drug susceptibility testing is depicted below.

Caption: Generalized workflow for in vitro drug susceptibility assays.

b) Specific Assay Methodologies

-

Theileria and Babesia Assays:

-

Microscopy: After incubation with the drug, prepare and stain smears from each well. Determine the percentage of parasitized cells or schizont-infected lymphocytes by microscopic examination.

-

Dye-based assays: Utilize DNA-intercalating dyes like SYBR Green I to quantify parasite proliferation.

-

-

Plasmodium falciparum Assays:

-

SYBR Green I-based Fluorescence Assay: This is a widely used high-throughput method. After incubation, the plate is frozen and thawed to lyse the erythrocytes. A lysis buffer containing the SYBR Green I dye is added, and the fluorescence, which is proportional to the amount of parasitic DNA, is measured.

-

Histidine-Rich Protein 2 (HRP2)-based ELISA: This assay measures the amount of HRP2, a protein secreted by the parasite. It is particularly useful for field isolates.

-

Parasite Lactate Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of the parasite-specific LDH enzyme.

-

-

Cryptosporidium parvum Assays:

-

Quantitative RT-PCR (qRT-PCR): This highly sensitive method quantifies parasite growth by measuring the levels of parasite-specific RNA, such as the 18S rRNA.

-

Immunofluorescence Assay (IFA): Parasites are stained with fluorescently labeled antibodies, and the number of parasites is quantified using fluorescence microscopy.

-

Mechanism of Action

This compound and other hydroxynaphthoquinones act by inhibiting the mitochondrial electron transport chain (mETC) in apicomplexan parasites.

Caption: this compound's inhibition of the mitochondrial electron transport chain.

The primary target of this compound is the cytochrome bc1 complex (Complex III) of the mETC. By binding to the Q_o site of cytochrome b, a key subunit of Complex III, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron flow has two major consequences for the parasite:

-

Inhibition of ATP Synthesis: The electron transport chain is crucial for generating the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. By blocking the mETC, this compound effectively halts the parasite's primary mode of energy production.

-

Inhibition of Pyrimidine Synthesis: The mETC is also linked to the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. The enzyme dihydroorotate dehydrogenase (DHODH) requires a functional mETC to operate.

The combined effect of energy depletion and the inability to synthesize essential nucleic acid precursors leads to the death of the parasite.

Conclusion

This compound and its analogue buthis compound demonstrate significant in vitro activity against a range of apicomplexan parasites, particularly Theileria and Babesia species. Their efficacy stems from the targeted inhibition of the parasite's mitochondrial electron transport chain, a mechanism that is conserved across many apicomplexans. While specific in vitro data for this compound against Plasmodium and Cryptosporidium is limited in the current literature, the activity of structurally and functionally similar compounds like atovaquone and buthis compound suggests a broad spectrum of activity for this class of drugs. The detailed protocols provided in this guide offer a framework for the standardized in vitro evaluation of this compound and other novel compounds against these important pathogens. Further research to determine the precise IC50 values of this compound against Plasmodium and Cryptosporidium would be beneficial for a more complete understanding of its therapeutic potential.

References

Molecular Targets of Parvaquone and its Analogs in Protozoa: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parvaquone and its more potent derivative, buthis compound, are critical hydroxynaphthoquinone drugs in the treatment of protozoal diseases, particularly theileriosis in livestock caused by Theileria species.[1][2] Their primary mechanism of action involves the targeted disruption of the parasite's energy metabolism by inhibiting the mitochondrial electron transport chain (mETC).[2] The definitive molecular target is cytochrome b (Cyt b), a core subunit of the cytochrome bc1 complex (Complex III).[3][4] By binding to the quinol oxidation (Qo) site of cytochrome b, these drugs competitively inhibit the natural substrate, ubiquinol, effectively halting cellular respiration and leading to parasite death.[1][3] Emerging research on buthis compound has also identified a secondary target in Theileria annulata, the peptidyl-prolyl isomerase 1 (TaPIN1), which is involved in the oncogenic transformation of host cells, revealing a dual-pronged therapeutic action.[4][5] Understanding these molecular interactions is paramount for overcoming the growing challenge of drug resistance, which is predominantly linked to point mutations within the drug-binding pockets of these target proteins.[6][7] This document provides a comprehensive overview of these molecular targets, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Molecular Target: Cytochrome b

The principal mechanism of action for both this compound and buthis compound is the inhibition of the parasite's mETC at Complex III.[2][3] This complex is essential for generating the mitochondrial membrane potential required for ATP synthesis through oxidative phosphorylation.[8]

This compound, as a ubiquinone analog, binds to the Qo (quinone-binding) site of the cytochrome b protein.[2][3] This binding is competitive with the mETC's natural substrate, ubiquinol.[3] The occupation of this site blocks the transfer of electrons from ubiquinol to cytochrome c1, which disrupts the entire electron transport chain.[3][9] The consequences for the parasite are catastrophic, leading to:

-

Inhibition of ATP synthesis via oxidative phosphorylation.[8]

-

Disruption of essential metabolic pathways dependent on the mETC, such as pyrimidine biosynthesis.[10][11]

This targeted inhibition is selective for the parasite's cytochrome b, which exhibits structural differences from the mammalian host's equivalent, providing a therapeutic window.[12]

Secondary Molecular Target of Buthis compound: TaPIN1

In addition to its primary activity, buthis compound has been shown to possess a secondary mechanism of action against Theileria annulata. This involves the inhibition of a parasite-encoded enzyme, Theileria annulata peptidyl-prolyl isomerase 1 (TaPIN1).[4][5]

The TaPIN1 protein is secreted by the parasite into the host leukocyte, where it plays a crucial role in transforming the host cell.[6] It achieves this by binding to and stabilizing the host transcription factor c-JUN, which promotes uncontrolled cell proliferation and prevents apoptosis.[4] By inhibiting TaPIN1, buthis compound triggers the destabilization and subsequent degradation of c-JUN.[5] This action reverses the proliferative state of the infected host cell and can induce apoptosis, adding a second layer to the drug's efficacy.[4] This dual mechanism, which directly targets the parasite's energy production and simultaneously reverses the pathological transformation of the host cell, highlights the potent efficacy of buthis compound.[4][5]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy, pharmacokinetics, and resistance profiles of this compound and buthis compound.

Table 1: Comparative Efficacy in Treating Theileriosis

| Drug | Species | Recovery Rate (%) | Dosage | No. of Animals | Country | Citation |

|---|---|---|---|---|---|---|

| Buthis compound | Theileria annulata | 88.7% | 2.5 mg/kg (up to 3 doses) | 73 | Iran | [2][13] |

| This compound | Theileria annulata | 60.7% | 10-20 mg/kg (up to 3 doses) | 86 | Iran | [13] |

| This compound | Theileria parva | 88% | Not Specified | 50 | Kenya | [2] |

| This compound | Theileria parva | 79% | 20 mg/kg (single dose) | 14 | - |[14][15] |

Table 2: Comparative Pharmacokinetics in Cattle

| Parameter | Buthis compound | This compound | Citation |

|---|---|---|---|

| Dosage | 2.5 mg/kg | 20 mg/kg | [2] |

| Max Plasma Conc. (Cmax) | 0.102 ± 0.030 µg/ml | 6.36 ± 0.58 µg/ml | [2] |

| Time to Cmax (Tmax) | 3.17 ± 0.39 h | 0.84 ± 0.08 h | [2] |

| Terminal Elimination Half-life (t1/2) | 26.44 ± 2.81 h | 11.12 ± 1.63 h |[2] |

Table 3: In Vitro Susceptibility and Resistance in T. annulata

| Parameter | Wild-Type Parasites | Resistant Parasites (M128I Mutation) | Citation |

|---|---|---|---|

| Buthis compound IC50 | ~90-150 nM | Significantly increased | [16] |

| Observation | >99% elimination within 72-144h | Survival and colony formation at high doses |[16] |

Table 4: Key Resistance-Associated Mutations

| Gene | Codon Change | Amino Acid Change | Binding Pocket | Organism | Citation |

|---|---|---|---|---|---|

| Cytochrome b | ATG → ATA/ATC | M128I | Qo | T. annulata | [16][17] |

| Cytochrome b | GTC → GCC | V135A | Qo1 | T. annulata | [7][18] |

| Cytochrome b | CCT → TCT | P253S | Qo2 | T. annulata | [7][18] |

| Cytochrome b | - | S129G | Qo1 | T. annulata | [19] |

| Cytochrome b | - | A146T | Qo1 | T. annulata | [19][20] |

| Cytochrome b | - | P262S | Qo2 | T. annulata | [21] |

| TaPIN1 | GCA → CCA | A53P | - | T. annulata | [6][20] |

| TaPIN1 | - | A53T | - | T. annulata |[5][22] |

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay (MTT Assay)

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound/buthis compound against Theileria-infected cells.[4]

-

Cell Seeding: Seed Theileria-infected lymphocytes into 96-well microtiter plates at a density of 2 x 10^4 cells/well in a suitable culture medium.[4]

-

Drug Preparation: Prepare a stock solution of buthis compound in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 1 nM to 10,000 nM).[16]

-

Drug Application: Add the diluted drug solutions to the appropriate wells. Include a drug-free control (vehicle only) and a background control (medium only).

-

Incubation: Incubate the plates for 72-96 hours under standard culture conditions (e.g., 37°C, 5% CO2).[4]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell proliferation inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Molecular Identification of Resistance Mutations

This workflow outlines the process for identifying genetic variations in target genes like cytochrome b and TaPIN1 from field isolates.[9][20]

-

Sample Collection: Collect blood samples from cattle exhibiting clinical signs of theileriosis, particularly from cases of treatment failure.[9]

-

DNA Extraction: Isolate total genomic DNA from the blood samples using a commercial kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's instructions.[9]

-

PCR Amplification:

-

Design primers flanking the target regions of the cytochrome b and/or TaPIN1 genes, specifically covering the known drug-binding domains (Qo1, Qo2) and mutation hotspots.[20][23]

-

Perform PCR using the extracted DNA as a template to amplify the target gene fragments. Use appropriate positive and negative controls.

-

-

Amplicon Purification: Purify the PCR products to remove primers and dNTPs using a commercial PCR purification kit.

-

DNA Sequencing: Sequence the purified PCR products using Sanger or next-generation sequencing methods (e.g., Nanopore).[6][20]

-

Sequence Analysis:

-

Align the obtained sequences with a reference (wild-type) sequence from a drug-sensitive parasite strain (e.g., T. annulata Ankara strain).[5]

-

Identify single nucleotide polymorphisms (SNPs) and determine if they are non-synonymous, resulting in an amino acid change.

-

Correlate the presence of specific mutations with the clinical outcome (treatment failure) to confirm their role in conferring resistance.[24]

-

Protocol 3: Pharmacokinetic Analysis via HPLC

This protocol describes the measurement of this compound/buthis compound concentrations in plasma to study its pharmacokinetic profile.[25]

-

Sample Collection: Collect heparinized blood samples from treated animals at various time points post-drug administration.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma at -20°C or lower until analysis.

-

Sample Preparation (Liquid-Liquid Extraction):

-

Thaw plasma samples. To 100 µL of plasma, add 100 µL of an internal standard solution (e.g., this compound for buthis compound analysis, or another close analog).[25]

-

Add 200 µL of a protein precipitation/extraction solvent mixture (e.g., methanol:acetonitrile 1:1).[25]

-

Vortex vigorously to mix and precipitate proteins.

-

Centrifuge at high speed (e.g., 18,000 rpm) for 10 minutes.[25]

-

-

HPLC Analysis:

-

Transfer the clear supernatant to an HPLC vial.

-

Inject a defined volume onto an appropriate HPLC column (e.g., Waters Spherisorb ODS2 C18 column).[25]

-

Use a suitable mobile phase for isocratic or gradient elution to separate the drug from other plasma components.

-

Detect the drug using a UV detector at its maximum absorbance wavelength.

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of the drug into drug-free plasma and processing them alongside the unknown samples.

-

Calculate the concentration of the drug in the test samples by comparing the peak area ratio (drug/internal standard) to the standard curve.

-

Use the concentration-time data to calculate pharmacokinetic parameters like Cmax, Tmax, and elimination half-life.

-

Conclusion

This compound and its analogs are potent antiprotozoal agents with a well-defined primary molecular target: cytochrome b of the mitochondrial electron transport chain.[2][3] The inhibition of this critical enzyme disrupts the parasite's energy metabolism, leading to its death.[3] For buthis compound, a secondary target, TaPIN1, has been identified in T. annulata, which contributes to its high efficacy by reversing host cell transformation.[4][5] The rise of drug resistance, primarily through mutations in the Qo binding site of cytochrome b, poses a significant threat to the continued efficacy of these drugs.[18][24] The detailed molecular understanding and experimental protocols outlined in this guide are essential for monitoring resistance in the field, guiding treatment strategies, and providing a rational basis for the development of next-generation antiprotozoal therapies that can circumvent existing resistance mechanisms.

References

- 1. Buthis compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Systematic review on buthis compound resistance associated with non-synonymous mutation in drug binding genes site of Theileria annulate [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of genetic variations linked to buthis compound resistance in Theileria annulata infecting dairy cattle in India - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo assessment of buthis compound resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial electron transport inhibition and viability of intraerythrocytic Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular basis for atovaquone binding to the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]

- 14. researchgate.net [researchgate.net]

- 15. Activity of 10 naphthoquinones, including this compound (993C) and menoctone, in cattle artificially infected with Theileria parva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Theileria annulata parasite with a single mutation, methionine 128 to isoleucine (M128I), in cytochrome B is resistant to buthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Theileria annulata parasite with a single mutation, methionine 128 to isoleucine (M128I), in cytochrome B is resistant to buthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to buthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Identification of genetic variations linked to buthis compound resistance in Theileria annulata infecting dairy cattle in India | PLOS One [journals.plos.org]

- 21. researchgate.net [researchgate.net]

- 22. Systematic review on buthis compound resistance associated with non-synonymous mutation in drug binding genes site of Theileria annulate | CoLab [colab.ws]

- 23. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to buthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sequence Polymorphism of Cytochrome b Gene in Theileria annulata Tunisian Isolates and Its Association with Buthis compound Treatment Failure | PLOS One [journals.plos.org]

- 25. Buthis compound loaded solid lipid nanoparticles for targeted delivery in theleriosis - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Anti-theilerial Warfare: A Technical Guide to Parvaquone Derivatives and their Structure-Activity Relationship

For Immediate Release

A Deep Dive into the Molecular Arsenal Against Theileriosis, a Scourge of Livestock

This technical guide provides a comprehensive analysis of parvaquone and its derivatives, a critical class of hydroxynaphthoquinones in the fight against theileriosis, a tick-borne protozoan disease that continues to devastate cattle populations across Africa and Asia. This document, intended for researchers, scientists, and drug development professionals, delves into the core of their mechanism of action, explores the nuanced structure-activity relationships that govern their efficacy, and provides detailed experimental methodologies for their evaluation.

Introduction: The Enduring Threat of Theileriosis and the Rise of this compound

Theileriosis, caused by protozoan parasites of the genus Theileria, notably Theileria parva and Theileria annulata, imposes significant economic burdens due to high morbidity and mortality in cattle. The development of effective chemotherapeutic agents has been a cornerstone of disease control. This compound, a 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone, emerged as a pivotal treatment.[1][2] However, the quest for enhanced potency and improved pharmacokinetic profiles has led to the development of a range of derivatives, most notably the second-generation compound, buthis compound.[1][3][4] This guide will dissect the chemical intricacies that underpin the antitheilerial activity of these compounds.

Mechanism of Action: Targeting the Parasite's Powerhouse

This compound and its analogues exert their parasiticidal effects by targeting the mitochondrial electron transport chain, a fundamental pathway for energy generation in the Theileria parasite.[5][6] Specifically, these hydroxynaphthoquinones act as potent and selective inhibitors of the cytochrome bc1 complex (Complex III).[7] They bind to the Q_o (ubiquinol oxidation) site of cytochrome b, one of the key subunits of the complex.[8] This binding competitively inhibits the oxidation of ubiquinol, disrupting the electron flow, collapsing the mitochondrial membrane potential, and ultimately leading to the parasite's death.[6][7] The specificity of these compounds for the parasite's cytochrome bc1 complex over the host's is a critical factor in their therapeutic success.[3]

Caption: Mechanism of action of this compound derivatives.

Structure-Activity Relationship (SAR)

Systematic studies of 2-substituted-3-hydroxy-1,4-naphthoquinones have elucidated key structural features essential for potent anti-theilerial activity. The core naphthoquinone scaffold is crucial, and modifications at the 2- and 3-positions significantly impact efficacy.

Key SAR Findings:

-

Essential 2-Hydroxyl Group: The presence of a hydroxyl group at the C2 position is critical for high activity. Its removal or replacement leads to a significant loss of potency.

-

Impact of the C3-Substituent: The nature of the substituent at the C3 position is a major determinant of activity.

-

Alkyl Chains: Straight-chain alkyl groups at C3 show some activity, with optimal chain lengths being around 13-14 carbon atoms.

-

Cycloalkyl Moieties: The introduction of a cyclohexyl ring at the C3 position, as seen in this compound, significantly enhances activity.

-

Substituted Cycloalkyl Groups: Further substitution on the cyclohexyl ring can lead to even greater potency. Buthis compound, which has a trans-4-tert-butylcyclohexylmethyl group at C3, is approximately 20 times more active than this compound in vitro.[3] This bulky, lipophilic group is thought to enhance binding to the hydrophobic Q_o pocket of the parasite's cytochrome b.

-

Quantitative Data on this compound and its Derivatives

The following tables summarize the in vitro and in vivo activities of this compound and its key derivative, buthis compound, against Theileria species.

Table 1: In Vitro Activity of this compound and Buthis compound against Theileria parva

| Compound | EC50 (ng/mL) | Relative Potency |

| This compound | 3-6 | 1x |

| Buthis compound | 0.3 | ~10-20x |

EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.

Table 2: In Vivo Efficacy of this compound and Buthis compound in Cattle

| Compound | Species | Dose (mg/kg) | Treatment Regimen | Recovery Rate (%) |

| This compound | T. parva | 20 | Single dose | 70-100[9] |

| This compound | T. annulata | 10-20 | 1-3 doses | 60.7[1][2] |

| Buthis compound | T. parva | 2.5 | Single dose | 100[3] |

| Buthis compound | T. annulata | 2.5 | 1-3 doses | 88.7[1][2] |

Experimental Protocols

This section outlines the key experimental methodologies for the evaluation of this compound derivatives.

In Vitro Cultivation of Theileria parva Schizonts

The continuous in vitro cultivation of Theileria parva-infected lymphoblastoid cell lines is essential for drug sensitivity screening.

Materials:

-

Theileria parva-infected bovine lymphoblastoid cell line

-

Complete RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), L-glutamine, HEPES, and antibiotics (penicillin/streptomycin)

-

CO2 incubator (37°C, 5% CO2)

-

Inverted microscope

Procedure:

-

Maintain the infected cell cultures in T25 or T75 flasks with complete RPMI-1640 medium.

-

Monitor cell growth and parasite infection levels daily using an inverted microscope.

-

Sub-culture the cells every 2-3 days by diluting the cell suspension with fresh medium to maintain a cell density of approximately 2-5 x 10^5 cells/mL.

-

Periodically assess the percentage of parasitized cells by preparing and examining Giemsa-stained cytospin smears.

In Vitro Drug Sensitivity Assay (SYBR Green I-based Fluorescence Assay)

This high-throughput assay measures the inhibition of parasite proliferation by quantifying the amount of parasite DNA.

Materials:

-

Theileria parva-infected lymphoblastoid cells

-

Test compounds (this compound derivatives) and control drugs (e.g., buthis compound)

-

96-well black, clear-bottom microplates

-

Lysis buffer (containing SYBR Green I)

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

-

Seed the infected cells into the 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of the test compounds and add them to the wells. Include a no-drug control and a positive control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for in vitro drug screening.

In Vivo Efficacy Studies in Cattle

Evaluating the efficacy of this compound derivatives in the target animal is a critical step in drug development.

Materials:

-

Theileria-susceptible cattle

-

Theileria stabilate for infection

-

Test compounds formulated for injection

-

Clinical monitoring equipment (thermometers, etc.)

-

Materials for blood and lymph node biopsy collection

Procedure:

-

Acquire healthy, Theileria-free cattle and allow them to acclimatize.

-

Infect the cattle with a standardized dose of Theileria sporozoite stabilate.

-

Monitor the animals daily for clinical signs of theileriosis (fever, lymph node swelling, etc.) and confirm infection by examining Giemsa-stained lymph node biopsy smears.

-

Once clinical signs are apparent, treat the animals with the test compound at a predetermined dose. Include an untreated control group.

-

Continue daily monitoring of clinical parameters and parasitemia.

-

Assess the efficacy based on the recovery rate, resolution of clinical signs, and clearance of parasites from blood and lymph nodes.

Conclusion and Future Directions

This compound and its derivatives, particularly buthis compound, remain vital tools for the control of bovine theileriosis. Their mechanism of action via inhibition of the parasite's cytochrome bc1 complex is well-established, and the structure-activity relationship studies have provided a clear rationale for the superior efficacy of buthis compound. The development of drug resistance, however, necessitates a continued search for novel anti-theilerial agents. Future research should focus on:

-

Exploring new chemical scaffolds that target the cytochrome bc1 complex at different sites or have alternative mechanisms of action.

-

Investigating drug combinations to enhance efficacy and delay the onset of resistance.

-

Developing improved drug delivery systems to optimize the pharmacokinetic and pharmacodynamic properties of existing and new compounds.

By building upon the foundational knowledge of this compound and its derivatives, the scientific community can continue to develop more effective and sustainable strategies to combat this economically important disease.

References

- 1. brieflands.com [brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. Antitheilerial activity of BW720C (buthis compound): a comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-N-Substituted-3-oxadiazole Quinolones with Potent Antimalarial Activity Target the Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of Toxoplasma gondii cytochrome bc1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serum-free in vitro cultivation of Theileria annulata and Theileria parva schizont-infected lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medium.com [medium.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Spectrum of Activity for Parvaquone and Related Naphthoquinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a quinone structure. These molecules are widely distributed in nature, found in various plants, fungi, and bacteria, and are known for their diverse biological activities.[1] Within this class, 2-hydroxy-1,4-naphthoquinones are particularly significant in medicinal chemistry due to their potent antiparasitic properties. This compound, and its more potent successor buthis compound, are cornerstones in the treatment of theileriosis, a debilitating tick-borne disease in livestock caused by protozoan parasites of the genus Theileria.[2][3] Atovaquone, another related compound, is a broad-spectrum antiprotozoal agent used in human medicine to treat infections like malaria, babesiosis, and Pneumocystis pneumonia.[4][5] This technical guide provides a comprehensive overview of the spectrum of activity, mechanism of action, and relevant experimental methodologies for this compound and other key naphthoquinones, including buthis compound, atovaquone, juglone, lapachol, and shikonin.

Core Mechanism of Action: Targeting Mitochondrial Respiration

The primary mechanism of action for this compound and related hydroxy-naphthoquinones is the disruption of the mitochondrial electron transport chain (ETC) in susceptible organisms.[2][3]

2.1 Primary Target: Cytochrome bc1 Complex (Complex III) These compounds are structural analogues of ubiquinone (coenzyme Q), an essential component of the ETC.[4][6] They act as competitive inhibitors, binding to the Q_o (quinone-outer) binding site of the cytochrome bc1 complex.[2][3][7] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c, which effectively halts the ETC. The collapse of the mitochondrial membrane potential disrupts ATP synthesis and inhibits crucial metabolic pathways dependent on the ETC, such as pyrimidine biosynthesis in protozoa, ultimately leading to the parasite's death.[8][9]

Caption: Naphthoquinone inhibition of the parasite mitochondrial electron transport chain.

2.2 Secondary Target of Buthis compound In addition to its primary mitochondrial target, buthis compound has demonstrated a dual-pronged assault on Theileria parasites. It also inhibits a secreted parasite peptidyl-prolyl isomerase, TaPIN1.[2] This enzyme is crucial for maintaining the transformed, proliferative state of the host leukocyte infected by the parasite. By inhibiting TaPIN1, buthis compound leads to the destabilization of the c-JUN transcription factor, which halts the uncontrolled cell proliferation and can induce apoptosis in the infected host cell.[2]

Spectrum of Activity

The spectrum of activity for naphthoquinones is broad, encompassing antiprotozoal, antimicrobial, and anticancer effects. This compound and buthis compound are most noted for their potent activity against Theileria species, while other related compounds show efficacy against a wider range of pathogens.

3.1 this compound and Buthis compound Activity this compound was the first hydroxynaphthoquinone developed for treating theileriosis. Buthis compound, a second-generation compound, exhibits superior or equivalent efficacy and a longer half-life, allowing for more effective treatment regimens.[3][10] Both are highly effective against the schizont and piroplasm stages of Theileria parva and Theileria annulata.[2]

Table 1: Quantitative In Vitro and In Vivo Activity of this compound and Buthis compound

| Compound | Parasite Species | Assay Type | Metric | Value | Reference |

|---|---|---|---|---|---|

| This compound | Theileria parva | In Vitro | EC50 | 0.006 mg/L (1.3 x 10⁻⁸ M) | [10] |

| This compound | Theileria parva | In Vivo (Cattle) | Cure Rate | 88% | [3] |

| Buthis compound | Theileria parva | In Vitro | - | High activity | [10] |

| Buthis compound | Theileria annulata | In Vivo (Cattle) | Cure Rate | >90% | [3] |

| Buthis compound | Theileria annulata | In Vitro (WT) | IC50 | 91.9 nM - 153 nM | [8] |

| Buthis compound | Theileria annulata (Resistant) | In Vitro | IC50 | >40-fold higher than WT | [8] |

| Buthis compound | Theileria orientalis (Ikeda) | In Vivo (Cattle) | - | Transiently effective | [11] |

| Buthis compound | Theileria equi | In Vivo (Horses) | - | Effective at 2.5 mg/kg (4 doses) |[12] |

3.2 Activity of Related Naphthoquinones Other naphthoquinones exhibit a broad spectrum of activity against various pathogens and cancer cells. Atovaquone is a well-established therapeutic, while compounds like juglone, lapachol, and shikonin are subjects of extensive research.[4][13][14][15]

Table 2: Broad-Spectrum Activity of Related Naphthoquinones

| Compound | Organism / Cell Line | Activity Type | Metric | Value | Reference |

|---|---|---|---|---|---|

| Atovaquone | Plasmodium falciparum | Antiparasitic | - | Highly effective | [5] |

| Atovaquone | Pneumocystis jirovecii | Antifungal | - | Effective for treatment/prophylaxis | [4] |

| Atovaquone | Babesia spp. | Antiparasitic | - | Effective in combination therapy | [4] |

| Atovaquone | Toxoplasma gondii | Antiparasitic | - | Effective | [4] |

| Juglone | Staphylococcus aureus | Antibacterial | - | Effective | [16] |

| Juglone | Ovarian Cancer Cells (OVCAR-3) | Anticancer | IC50 | 30 µM | [17] |

| Juglone | Gastric Cancer Cells (SGC-7901) | Anticancer | IC50 | 36.51 µM | [18] |

| Lapachol | H. pylori | Antibacterial | MIC | 4 µg/mL | [19] |

| Lapachol | E. faecalis, S. aureus | Antibacterial | MIC | 0.05–0.10 µmol/mL (derivatives) | [19][20] |

| Lapachol | Paracoccidioides brasiliensis | Antifungal | MIC | 0.13 - 0.26 µmol/mL | [19] |

| Shikonin | Various Cancer Cell Lines | Anticancer | - | Potent activity | [13][21] |

| Shikonin | Various Bacteria & Fungi | Antimicrobial | - | Broad activity | [21] |

| Shikonin | HIV-1 | Antiviral | - | Inhibitory activity |[22] |

Experimental Protocols